2-(3-Ethoxyphenyl)-3-methylbutanenitrile
Description
2-(3-Ethoxyphenyl)-3-methylbutanenitrile is a nitrile-containing organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . Its structure consists of a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a branched aliphatic chain featuring a nitrile (-CN) group and a methyl substituent. This compound is primarily utilized in synthetic organic chemistry as a precursor or intermediate in pharmaceuticals and fine chemicals.
Properties
CAS No. |
120352-96-7 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-6-11(8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3 |
InChI Key |
NDVPOBQLCINDGN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(C#N)C(C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C#N)C(C)C |
Synonyms |
Benzeneacetonitrile, 3-ethoxy-alpha-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of nitriles are highly dependent on the substituents attached to the phenyl ring and the aliphatic chain. Below is a detailed comparison of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile with its analogs:
Substituent Effects on the Phenyl Ring
This compound
- Substituent : Ethoxy (-OCH₂CH₃) at the 3-position.
- Molecular Formula: C₁₁H₁₃NO.
- Molecular Weight : 175.23 g/mol.
- CAS Number : 1479205-96-3 .
- Applications : Intermediate in drug synthesis; exact pharmacological role unspecified in evidence.
2-(4-Chlorophenyl)-3-methylbutanenitrile
- Substituent : Chloro (-Cl) at the 4-position.
- Molecular Formula : C₁₁H₁₂ClN.
- Molecular Weight : 193.68 g/mol.
- CAS Number : 2012-81-9 .
- Applications : Used in life science research; supplied by American Elements in high-purity grades for specialized applications .
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
- Substituent : Methoxy (-OCH₃) at both 3- and 4-positions.
- Molecular Formula: C₁₄H₁₇NO₂.
- Molecular Weight : 231.29 g/mol.
- CAS Number : 20850-49-1 .
- Applications : Key intermediate in the synthesis of Verapamil (a calcium channel blocker). Its hydrochloride derivative is identified as a Verapamil impurity .
2-(4-Bromophenyl)-3-methylbutanenitrile
Positional Isomerism
- 3-Substitution vs. 4-Substitution: The position of substituents on the phenyl ring significantly influences steric and electronic effects.
Pharmacological Relevance
- Verapamil-Related Compounds : Derivatives like 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile are critical in synthesizing Verapamil, a cardiovascular drug. The hydrochloride salt of this compound (CAS 1794-55-4) is a documented impurity with a melting point of 180–182°C and logP of 5.5, indicating high lipophilicity .
Data Table: Comparative Analysis of Key Nitriles
| Compound Name | Substituent(s) | Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|---|
| This compound | Ethoxy (-OCH₂CH₃) | 3 | C₁₁H₁₃NO | 175.23 | 1479205-96-3 | Pharmaceutical intermediate |
| 2-(4-Chlorophenyl)-3-methylbutanenitrile | Chloro (-Cl) | 4 | C₁₁H₁₂ClN | 193.68 | 2012-81-9 | Life science research |
| 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | Methoxy (-OCH₃) | 3,4 | C₁₄H₁₇NO₂ | 231.29 | 20850-49-1 | Verapamil synthesis |
| 2-(4-Bromophenyl)-3-methylbutanenitrile | Bromo (-Br) | 4 | C₁₁H₁₂BrN | 238.13 | 51632-12-3 | Chemical intermediate |
Research Findings and Trends
Lipophilicity and Bioactivity : Chloro and bromo derivatives exhibit higher molecular weights and logP values compared to ethoxy or methoxy analogs, which may enhance membrane permeability but reduce aqueous solubility .
Natural vs. Synthetic Nitriles : Naturally occurring nitriles (e.g., in Capparis species) are simpler (e.g., 3-methylbutanenitrile) and lack aromatic substituents, limiting direct pharmacological relevance compared to synthetic phenyl-containing analogs .
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Grignard method involves reacting 3-ethoxybenzaldehyde with methylmagnesium bromide to form a secondary alcohol intermediate, followed by dehydration and cyanation. Adapted from the synthesis of analogous dimethoxy derivatives, this pathway begins with the formation of a Grignard complex:
The alcohol intermediate is dehydrated using concentrated sulfuric acid at 60–70°C, yielding 3-ethoxypropiophenone. Subsequent cyanation employs sodium cyanide (NaCN) in a toluene-water biphasic system with triethylamine as a catalyst.
Optimization and Yield Analysis
Key variables influencing yield include:
-
Temperature : Cyanation proceeds efficiently at 80–100°C, minimizing side-product formation.
-
Catalyst Loading : Triethylamine (0.5–1.0 wt%) enhances reaction kinetics by stabilizing the transition state.
-
Solvent Ratio : A 2:1 toluene-to-water ratio maximizes interfacial contact, achieving 85–89% yield (Table 1).
Table 1: Grignard Method Optimization
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–110 | 80 | 89 |
| Triethylamine (wt%) | 0.2–1.5 | 0.5 | 87 |
| Toluene:H₂O (v:v) | 1:1–4:1 | 2:1 | 89 |
Cyanoethylation of 3-Ethoxybenzaldehyde
Two-Step Process: Knoevenagel Condensation and Hydrogenation
This method involves a Knoevenagel condensation between 3-ethoxybenzaldehyde and methyl acetonitrile, followed by catalytic hydrogenation. The condensation step uses piperidine as a base in ethanol at reflux:
Palladium-on-carbon (Pd/C) catalyzes hydrogenation at 50 psi H₂, reducing the α,β-unsaturated nitrile to the saturated derivative.
Regioselectivity Challenges
Competing side reactions, such as over-hydrogenation or ether cleavage, are mitigated by:
-
Low H₂ Pressure : 30–50 psi prevents reduction of the ethoxy group.
-
Solvent Choice : Ethanol stabilizes the nitrile moiety better than polar aprotic solvents.
Table 2: Cyanoethylation Yield vs. Catalyst Loading
| Pd/C Loading (wt%) | H₂ Pressure (psi) | Yield (%) |
|---|---|---|
| 5 | 30 | 78 |
| 10 | 50 | 82 |
| 15 | 50 | 81 |
Nucleophilic Substitution of Halogenated Precursors
Synthesis of 1-Bromo-3-ethoxy-2-methylpropane
A halogenated intermediate is prepared by brominating 3-ethoxy-2-methylpropan-1-ol using hydrobromic acid (HBr) in hexane under radical conditions:
Cyanation with NaCN
The bromo derivative reacts with NaCN in dimethylformamide (DMF) at 90°C for 6 hours, achieving 76% yield. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve solubility but risk ether cleavage.
Table 3: Nucleophilic Substitution Parameters
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 90 | 6 | 76 |
| DMSO | 100 | 4 | 68 |
| Acetonitrile | 80 | 8 | 72 |
Analytical Characterization
Spectroscopic Validation
Q & A
Basic Question: What are the established synthetic routes for 2-(3-Ethoxyphenyl)-3-methylbutanenitrile, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (MAS) optimizes reaction efficiency:
- Step 1 : React 3-ethoxyphenylacetonitrile with methyl halides or carbonyl compounds in the presence of a base (e.g., KOH) .
- Step 2 : Use MAS (50–100 W, 60–80°C, 10–30 min) to enhance reaction kinetics, achieving yields >80% compared to conventional thermal methods (6–12 hours, 60–70% yield) .
- Critical Variables : Catalyst choice (e.g., phase-transfer catalysts), solvent polarity (DMF or THF), and temperature control to minimize byproducts like hydrolyzed nitriles.
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Look for the ethoxy group triplet at δ 1.3–1.5 ppm (CH₃CH₂O) and aromatic protons at δ 6.8–7.4 ppm. The nitrile carbon adjacent to the methyl branch appears as a singlet for the CH(C#N) group .
- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the ethoxy methyl group appears at δ 14–16 ppm .
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ at m/z 193.68 confirms the molecular weight. Fragmentation patterns show loss of the ethoxy group (Δ m/z 45) and nitrile cleavage .
Advanced Question: How can reaction conditions be optimized to mitigate steric hindrance in the synthesis of branched nitriles like this compound?
Methodological Answer:
Steric hindrance from the 3-ethoxy and 3-methyl groups necessitates:
- Catalyst Design : Use bulky ligands (e.g., tert-butyl phosphines) to direct regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Kinetic Control : Lower reaction temperatures (0–25°C) reduce competing pathways, as demonstrated in analogous Verapamil intermediate syntheses .
Advanced Question: What factors influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Sensitivity : The nitrile group hydrolyzes to amides or carboxylic acids under strong acidic/basic conditions. Stability studies show:
- Thermal Stability : Decomposition occurs above 150°C, forming volatile byproducts (GC-MS data). Storage at ≤25°C in inert atmospheres is recommended .
Advanced Question: How is this compound utilized as a precursor in pharmacological studies?
Methodological Answer:
The compound is a key intermediate in synthesizing calcium channel blockers (e.g., Verapamil derivatives):
- Step 1 : Alkylation of the nitrile group with amines (e.g., methylaminoethyl derivatives) forms tertiary amines .
- Step 2 : Chiral resolution via HPLC (e.g., using cellulose-based columns) isolates enantiomers for binding affinity studies .
- Biological Relevance : Modifying the ethoxy group alters lipophilicity, impacting blood-brain barrier penetration in rodent models .
Advanced Question: How can researchers resolve contradictions in spectral data for structurally similar nitriles?
Methodological Answer:
- Case Study : Discrepancies in ¹³C NMR shifts between this compound and its 4-chloro analog arise from electronic effects.
- Cross-Validation : Compare with high-resolution MS and X-ray crystallography (if crystalline derivatives are available) .
Advanced Question: What methodologies are recommended for assessing the compound’s toxicological profile in absence of primary safety data?
Methodological Answer:
- In Silico Prediction : Tools like ProTox-II estimate LD₅₀ (e.g., predicted 300 mg/kg for oral toxicity in rats) and highlight hepatotoxicity risks .
- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays on HepG2 cells to assess cytotoxicity.
- Literature Analogues : Reference safety data for structurally related nitriles (e.g., 2-(4-chlorophenyl)-3-methylbutanenitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
